molecular formula C12H15N5O B4575317 N-butyl-4-(1H-tetrazol-1-yl)benzamide

N-butyl-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4575317
M. Wt: 245.28 g/mol
InChI Key: DGQVQHSXNRCAGO-UHFFFAOYSA-N
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Description

N-butyl-4-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their unique combination of properties, including significant thermal stability and high nitrogen content. These properties make tetrazoles valuable in various applications, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

N-butyl-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:

Safety and Hazards

Tetrazoles can be hazardous as they decompose on heating and emit toxic nitrogen fumes . They burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, trimethylsilyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-butyl-4-(1H-tetrazol-1-yl)benzoic acid, while reduction could produce N-butyl-4-(1H-tetrazol-1-yl)benzylamine.

Mechanism of Action

The mechanism of action of N-butyl-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition of their activity. This compound has been shown to bind to enzymes and receptors, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,3-triazol-1-yl)benzamide: Another tetrazole derivative with similar properties and applications.

    N-(1H-tetrazol-5-yl)benzamide: Shares structural similarities and is used in similar applications.

Uniqueness

N-butyl-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its hydrophobicity, potentially improving its interaction with target proteins and increasing its efficacy in biological applications .

Properties

IUPAC Name

N-butyl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-2-3-8-13-12(18)10-4-6-11(7-5-10)17-9-14-15-16-17/h4-7,9H,2-3,8H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQVQHSXNRCAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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